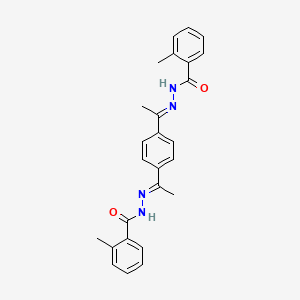
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide, also known as MBS, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a benzothiadiazole core structure and a methoxyphenyl group. MBS is widely used in various scientific research fields, including chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is related to its unique structure. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide contains a benzothiadiazole core structure, which is known to have a high electron affinity. This property allows N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide to act as an electron acceptor in various reactions. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide can also act as a fluorescence quencher due to its ability to accept electrons from excited fluorophores. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide can act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has a high yield. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is also stable under various experimental conditions, making it suitable for various applications. However, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide also has some limitations. It is a relatively new compound, and its properties and applications are still being explored. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide may have some toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide. One potential direction is to explore its applications as a fluorescent probe for the detection of various biomolecules. Another potential direction is to investigate its potential as a photosensitizer for photodynamic therapy. In addition, further research is needed to explore its potential as an inhibitor of various enzymes and its antioxidant and anti-inflammatory properties. Finally, more studies are needed to investigate the toxicity of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide and its potential side effects.
Conclusion
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and an inhibitor of various enzymes. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to have antioxidant and anti-inflammatory properties. Although N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments, it also has some limitations, and further research is needed to explore its potential applications and toxicity.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves the reaction between 4-methoxyaniline and 2,1,3-benzothiadiazole-5-sulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide. The yield of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and carbohydrates. N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been used as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer. In addition, N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been used as an inhibitor of various enzymes, such as carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-19-10-4-2-9(3-5-10)16-21(17,18)11-6-7-12-13(8-11)15-20-14-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHRNVGZTFVCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)



![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)



![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)
